molecular formula C8H16ClNO2 B1420776 trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride CAS No. 712313-64-9

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1420776
CAS No.: 712313-64-9
M. Wt: 193.67 g/mol
InChI Key: OOFXENVWECZJBF-ZJLYAJKPSA-N
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Description

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be used as a catalyst in pharmaceutical research .

Mode of Action

As a catalyst in pharmaceutical research, it likely facilitates chemical reactions without being consumed in the process .

Pharmacokinetics

Its solubility information indicates that it is insoluble in water , which could impact its bioavailability and distribution.

Result of Action

As a catalyst, it likely influences the rate of chemical reactions in pharmaceutical research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . The compound’s insolubility in water could also affect its behavior in different environments.

Biochemical Analysis

Biochemical Properties

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst in pharmaceutical research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the facilitation of specific biochemical reactions, enhancing the efficiency and specificity of these processes. For instance, it may interact with enzymes involved in the synthesis of pharmaceutical compounds, thereby accelerating the reaction rates and improving yield.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities within the cell. These effects can result in altered cellular behavior, such as increased proliferation or apoptosis, depending on the context of its application .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound may bind to specific enzymes, altering their activity and thereby influencing the biochemical pathways they regulate. This can lead to either the activation or inhibition of these pathways, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, such as sustained alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced biochemical reactions and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance the activity of enzymes involved in the synthesis of specific metabolites, leading to increased production of these compounds. Conversely, it can inhibit enzymes that degrade certain metabolites, resulting in their accumulation within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it exerts its biochemical effects. The compound’s distribution can influence its overall activity and efficacy, as well as its potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it influences metabolic processes .

Properties

IUPAC Name

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXENVWECZJBF-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.